REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:14]2[N:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:8]2[N:15]=[CH:16][N:17](C)[C:7]=2[C:6]1=[O:19])[CH2:2][CH2:3][CH3:4].[CH2:20](N1C2N=CC=CC=2C2N=CNC=2C1=O)[CH2:21]CC>>[C:1]1([N:5]2[C:14]3[N:13]=[CH:12][CH:11]=[CH:10][C:9]=3[C:8]3[N:15]=[CH:16][NH:17][C:7]=3[C:6]2=[O:19])[CH:2]=[CH:3][CH:4]=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(C2=C(C=3C=CC=NC13)N=CN2C)=O
|
Name
|
Compound 27
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(C2=C(C=3C=CC=NC13)N=CN2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(C2=C(C=3C=CC=NC13)N=CN2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |